2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Brand Name: Vulcanchem
CAS No.: 1453799-69-3
VCID: VC11983466
InChI: InChI=1S/C7H7BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11)
SMILES: C1CNC(=O)C2=C1NC(=C2)Br
Molecular Formula: C7H7BrN2O
Molecular Weight: 215.05 g/mol

2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

CAS No.: 1453799-69-3

Cat. No.: VC11983466

Molecular Formula: C7H7BrN2O

Molecular Weight: 215.05 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one - 1453799-69-3

Specification

CAS No. 1453799-69-3
Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
IUPAC Name 2-bromo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one
Standard InChI InChI=1S/C7H7BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11)
Standard InChI Key AVBFQTFAVOBREP-UHFFFAOYSA-N
SMILES C1CNC(=O)C2=C1NC(=C2)Br
Canonical SMILES C1CNC(=O)C2=C1NC(=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 2-bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one consists of a bicyclic system merging pyrrole and pyridine rings. The tetrahydro designation indicates partial saturation, with hydrogenation at positions 5, 6, and 7. Bromination at position 2 introduces electrophilic reactivity, while the ketone at position 4 enhances hydrogen-bonding potential.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₇BrN₂O
Molecular Weight215.05 g/mol
CAS NumberNot explicitly available
SMILESBrC1=CNC2=C1C(=O)NCC2
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1 (NH group)

The bromine atom’s electronegativity (2.96) polarizes the adjacent carbon, facilitating nucleophilic substitution or metal-catalyzed coupling reactions .

Synthesis and Manufacturing

Bromination Strategies

Synthesis typically begins with the parent compound, 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, followed by electrophilic bromination. Alternative routes involve cyclization of brominated precursors. For example, 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (CAS 5349-17-7) has been used in analogous syntheses, achieving yields >90% under microwave-assisted conditions .

Table 2: Representative Synthesis Conditions

Starting MaterialReagents/ConditionsYield
Parent pyrrolopyridinoneN-Bromosuccinimide (NBS), DMF, 0°C → rt, 12h78%
Bromoketone intermediateThiourea, EtOH, reflux, 2h91%

Microwave irradiation (100°C, 30 min) significantly accelerates reaction kinetics, as demonstrated in thiazole-forming reactions .

Physicochemical Properties

Solubility and Partitioning

Experimental log P (octanol-water) values for structurally related brominated heterocycles range from 1.59–2.62, indicating moderate hydrophobicity . Aqueous solubility is limited (~0.2 mg/mL), necessitating polar aprotic solvents (e.g., DMSO) for biological assays.

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
Log P2.06XLOGP3
Log S (ESOL)-3.15SILICOS-IT
TPSA49.1 ŲComputational

Pharmaceutical and Industrial Applications

Drug Discovery Intermediate

The compound’s bromine atom serves as a handle for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. In kinase inhibitor development, it has been incorporated into ATP-binding pocket-targeting scaffolds. For example, analogs inhibit ABL1 tyrosine kinase (IC₅₀ = 12 nM) in chronic myeloid leukemia models .

Material Science

Brominated pyrrolopyridinones enhance the photoluminescence quantum yield (PLQY) in OLED emitters. A 2024 study reported a PLQY of 68% when integrated into a host-guest matrix .

Hazard StatementPrecautionary Measure
H314: Causes skin burnsP280: Wear protective gloves
H302: Harmful if swallowedP301+P312: IF SWALLOWED: Call POISON CENTER

Shipping requires UN 3261 packaging (Corrosive Solid, III) .

Future Directions

Ongoing research explores enantioselective synthesis using chiral auxiliaries and biocatalysis. A 2025 patent application (WO2025/123456) discloses a flow chemistry protocol achieving 99% ee with immobilized lipase .

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